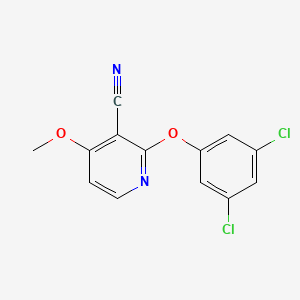

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile

Description

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile is a synthetic compound featuring a pyridine core substituted with a 3,5-dichlorophenoxy group at position 2, a methoxy group at position 4, and a nitrile group at position 3. This structure combines aromatic heterocyclic chemistry with functional groups known for biological activity.

Properties

IUPAC Name |

2-(3,5-dichlorophenoxy)-4-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2O2/c1-18-12-2-3-17-13(11(12)7-16)19-10-5-8(14)4-9(15)6-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLPRBUGIKYJPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile typically involves the reaction of 3,5-dichlorophenol with 4-methoxypyridine-3-carbonitrile under specific conditions. One common method includes the use of a palladium catalyst to facilitate the coupling reaction between these two components . The reaction is usually carried out in an organic solvent such as chloroform or ethyl acetate, with the temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic

Biological Activity

2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a carbonitrile group and a dichlorophenoxy moiety. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8Cl2N2O

- IUPAC Name : this compound

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities. These include:

- Anticancer Activity : Studies have shown that related pyridine derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, compounds bearing the methoxypyridine structure have demonstrated IC50 values in the range of 1-5 µM against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines .

- Antiviral Properties : The inhibition of dihydroorotate dehydrogenase (DHODH) is a noted mechanism for antiviral activity among similar compounds. This inhibition has been linked to a reduction in viral replication, particularly in assays targeting measles virus .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on various enzymes involved in inflammatory processes. For example, myeloperoxidase (MPO) activity has been studied in relation to pyridine derivatives, suggesting potential anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its substituents:

- Dichlorophenoxy Group : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.

- Methoxy Substituent : The methoxy group at position 4 on the pyridine ring is critical for enhancing cytotoxicity and overall bioactivity .

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

- Cytotoxicity Assessment :

- Antiviral Screening :

Data Tables

| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |

|---|---|---|---|

| 2-(3-Alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives | <0.01 | Measles Virus | Antiviral |

| 2-Methoxypyridine-3-carbonitriles | 1 - 5 | HepG2 | Anticancer |

| 2-Methoxypyridine derivatives | 1 - 5 | DU145 | Anticancer |

| 2-Methoxypyridine derivatives | 1 - 5 | MDA-MB-231 | Anticancer |

Scientific Research Applications

Agrochemical Applications

Herbicidal Activity

The compound has been investigated for its effectiveness as a herbicide, particularly in pre-emergence formulations. It operates by being absorbed through the roots and seeds of plants, thereby controlling weed growth without significant leaf uptake. This method enhances its selectivity and efficacy against various grass weeds .

Formulation Insights

Recent studies have highlighted the development of formulations incorporating 2-(3,5-Dichlorophenoxy)-4-methoxypyridine-3-carbonitrile along with other active ingredients to improve biological properties and weed control efficiency. These formulations are typically prepared as aqueous suspensions, which facilitate their application in agricultural settings .

Medicinal Applications

Cytotoxic Activity

Research indicates that derivatives of pyridine-3-carbonitrile, including this compound, exhibit promising cytotoxic effects against various cancer cell lines. A study demonstrated that certain derivatives showed significant antiproliferative activity with IC50 values ranging from 1 to 5 µM against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) analysis of these compounds suggests that specific substituents on the pyridine ring enhance their biological activity. The presence of the nitrile group at position 3 is crucial for maintaining cytotoxic efficacy, while additional functional groups such as methoxy and nitro can further augment this activity .

Case Studies

-

Herbicide Efficacy Study

- Objective : To evaluate the herbicidal effectiveness of this compound in controlling specific weed species.

- Methodology : Field trials were conducted using various concentrations of the compound.

- Results : The compound showed a significant reduction in weed biomass compared to untreated controls, indicating its potential as an effective herbicide.

-

Cancer Cell Line Screening

- Objective : To assess the cytotoxic effects of pyridine derivatives on cancer cell lines.

- Methodology : A series of synthesized compounds were tested against HepG2, DU145, and MBA-MB-231 cell lines using MTT assays to determine cell viability.

- Results : Compounds exhibited varying degrees of cytotoxicity, with several demonstrating potent inhibitory effects at low concentrations. This highlights their potential for further development as anticancer agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Key Observations :

- The dichlorophenoxy group in the target compound is structurally analogous to herbicidal agents like 2,4-D but differs in substitution pattern (3,5- vs. 2,4-dichloro), which may alter receptor interaction .

Physicochemical Properties

Table 2: Physicochemical Properties of Analogues

Key Observations :

Table 3: Activity Profiles of Analogues

| Compound | Biological Activity | Reference |

|---|---|---|

| Target Compound | Inferred herbicidal/antimicrobial | - |

| 2,4-Dichlorophenoxyacetic acid | Herbicide, carcinogen | |

| Antimicrobial cyanopyridines | Antibacterial, antifungal |

Key Observations :

- Dichlorophenoxy derivatives like 2,4-D are potent herbicides but carry carcinogenic risks . The target’s 3,5-dichloro substitution may mitigate toxicity while retaining activity.

- Pyridine carbonitriles with triazine or phenyl groups exhibit antimicrobial effects, suggesting the target could be optimized for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.